molecular formula C15H15FN4O B2491265 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide CAS No. 2034263-25-5

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2491265
CAS No.: 2034263-25-5
M. Wt: 286.31
InChI Key: ILYXQEKZHRTZTK-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of imidazoles and pyrazoles. These heterocyclic compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a fluorine atom and a benzamide group in the structure enhances its potential for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzoyl chloride with 2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like triethylamine to neutralize the hydrochloric acid by-product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines, alcohols

    Substitution: Amino derivatives, thiol derivatives

Scientific Research Applications

3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluoro-N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide
  • 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyridazin-1-yl)ethyl)benzamide
  • 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]triazol-1-yl)ethyl)benzamide

Uniqueness

Compared to similar compounds, 3-fluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide has unique structural features that may enhance its biological activity and specificity

Properties

IUPAC Name

3-fluoro-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN4O/c1-11-9-14-19(7-8-20(14)18-11)6-5-17-15(21)12-3-2-4-13(16)10-12/h2-4,7-10H,5-6H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILYXQEKZHRTZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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